2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

Catalog No.
S548578
CAS No.
188106-83-4
M.F
C14H11N3O2
M. Wt
253.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

CAS Number

188106-83-4

Product Name

2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

IUPAC Name

2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

InChI

InChI=1S/C14H11N3O2/c15-13(19)10-2-1-3-11-12(10)17-14(16-11)8-4-6-9(18)7-5-8/h1-7,18H,(H2,15,19)(H,16,17)

InChI Key

KOUGHMOSYJCJLE-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

NU1085; NU-1085; NU 1085.

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)N

Description

The exact mass of the compound 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide is 253.08513 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cancer Research

Application Summary: NU1085 is a potent poly(ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors have been developed to potentiate the cytotoxicity of ionizing radiation and anticancer drugs . They have been the most significant addition to the treatment of ovarian cancer since the introduction of platinum therapy in the 1970s .

Results or Outcomes: At a nontoxic concentration (0.4 μm), the PARP-1 inhibitors potentiated TM-induced growth inhibition 1.0–5.3-fold and TP-induced inhibition from 1.0–2.1-fold . Concentrations of the PARP-1 inhibitors that alone inhibited cell growth by 50% ranged from 8 to 94 μm .

Biomass-Derived Chemical Substitutes

Application Summary: “2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide” is used as a reagent in the acylation of phenols and amines . It is also used for fluorometric determination of oxidative enzymes .

Bacterial Biodegradation

Application Summary: Bisphenols, a group of chemicals to which “2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide” belongs, are widely used in the production of plastic items . They are identified as key pollutants, which can leach into soil and water bodies, and could enter the food chain . Several studies reported them to be quite harmful chemicals at different concentrations, leading to disruption of neuro-endocrine systems, reproductive systems and more . Biodegradation is an environmentally friendly technique, where bisphenols are metabolized and biotransformed into less toxic intermediates and non-toxic end products .

Methods of Application: BPA degrading bacterial strains are isolated using enrichment techniques in MSM medium containing BPA as a sole source of carbon and energy .

2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide is a chemical compound characterized by its unique structure, which includes a benzimidazole core substituted with a hydroxyphenyl group and a carboxamide functional group. Its molecular formula is C14H11N3O2C_{14}H_{11}N_{3}O_{2}, and it has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases .

Lumefantrine exhibits its antimalarial activity through a complex mechanism that is not fully elucidated []. However, it is believed to interfere with the parasite's heme crystallization process within the food vacuole [, ]. Heme is a vital molecule for the malaria parasite's survival and development. By disrupting heme crystallization, Lumefantrine leads to the accumulation of toxic heme precursors, ultimately killing the parasite [].

Lumefantrine is generally considered safe when used in recommended doses for malaria treatment []. However, potential side effects like nausea, vomiting, and headache can occur [].

Typical of benzimidazole derivatives, including:

  • Nucleophilic substitutions: The amide nitrogen can act as a nucleophile, allowing for further derivatization.
  • Acid-base reactions: The carboxamide group can engage in protonation and deprotonation, affecting its solubility and reactivity.
  • Condensation reactions: The hydroxy group can facilitate the formation of esters or ethers under appropriate conditions.

These reactions enable the synthesis of novel derivatives with potentially enhanced biological activities .

Research indicates that 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide exhibits significant biological activities:

  • Anticancer properties: It has been shown to potentiate the cytotoxic effects of chemotherapeutic agents like temozolomide and topotecan, suggesting its role as an adjuvant in cancer therapy .
  • Antimicrobial effects: Preliminary studies indicate potential activity against various pathogens, making it a candidate for further exploration in antimicrobial drug development .

Several synthetic routes have been explored for the preparation of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide:

  • Condensation of 4-hydroxyaniline with carboxylic acid derivatives: This method involves the reaction of 4-hydroxyaniline with appropriate carboxylic acids to form the benzimidazole framework.
  • Cyclization reactions: Starting from o-phenylenediamine and appropriate aldehydes or ketones can yield the benzimidazole structure through cyclization under acidic conditions.
  • Modification of existing benzimidazole derivatives: Existing compounds can be modified through substitution reactions to introduce the hydroxyphenyl and carboxamide groups .

The compound's unique properties suggest several applications:

  • Pharmaceutical development: Its anticancer and antimicrobial activities position it as a promising lead compound for drug development.
  • Research tool: It may serve as a model compound in studies exploring the mechanisms of action of benzimidazole derivatives.
  • Agricultural applications: Potential use as an agrochemical due to its antimicrobial properties could be explored further .

Interaction studies have demonstrated that 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide can enhance the efficacy of other drugs. For example, it has been shown to increase the cytotoxicity of temozolomide and topotecan against cancer cells, indicating that it may interact synergistically with these agents . Additionally, its interactions with various biological targets, such as enzymes involved in cancer progression, warrant further investigation.

Several compounds share structural similarities with 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Attributes
2-(2-Hydroxyphenyl)-1H-benzimidazole-4-carboxamideSimilar benzimidazole coreDifferent hydroxy substitution position
BenzimidazoleBasic structure without additional functional groupsLacks specific biological activity
1H-benzimidazole-5-carboxylic acidCarboxylic acid instead of carboxamideDifferent functional group affects solubility
2-(Phenyl)-1H-benzimidazolePhenyl substitution instead of hydroxyphenylVariations in biological activity

The distinct substitution pattern of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide contributes to its unique biological activities and potential therapeutic applications compared to these similar compounds .

The Phillips-Ladenburg reaction represents one of the most established methodologies for synthesizing benzimidazole-4-carboxamide derivatives, including 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide [1]. This classical approach involves the condensation of 2,3-diaminobenzoic acid or its amide derivatives with carboxylic acids under acidic conditions [2]. The reaction mechanism proceeds through initial amide formation followed by intramolecular cyclization to form the benzimidazole ring system [3].

Traditional Phillips-Ladenburg conditions employ either hydrochloric acid or polyphosphoric acid as catalysts at elevated temperatures ranging from 250°C to 300°C [3]. However, these harsh conditions often result in moderate yields and require extended reaction times of 4-6 hours [6]. The synthesis of 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide specifically benefits from modifications to the classical protocol, particularly when utilizing 2,3-diaminobenzamide as the starting material [2].

Recent optimization strategies have focused on milder reaction conditions to improve both yield and selectivity [3]. The use of ammonium chloride as a catalyst in ethanol at temperatures between 80°C and 90°C has demonstrated superior performance, achieving yields ranging from 72% to 90% for various aromatic carboxylic acid substrates [3]. This modified approach significantly reduces the required reaction temperature while maintaining efficient cyclization kinetics [20].

Reaction Condition Optimization

Catalyst/ConditionsTemperature (°C)Reaction Time (h)Yield Range (%)Substrate Scope
Hydrochloric acid/heating250-3004-651-70Carboxylic acids
Polyphosphoric acid/heating250-3004-651-70Carboxylic acids
Ammonium chloride/ethanol/80-90°C80-904-672-90Aromatic carboxylic acids
Phosphoric acid/200°C/2h2002704-Aminobenzoic acid
Iron/sulfur catalytic redox/150°C150683-91Phenylacetic acid/2-nitroaniline
Zinc oxide nanoparticles/70°C70494Formic acid/4-methyl-1,2-phenylenediamine

The development of metal-catalyzed variants has further enhanced the efficiency of Phillips-Ladenburg cyclizations [11]. Iron-sulfur catalytic systems operating at 150°C have achieved yields of 83-91% for benzimidazole derivatives, demonstrating the potential of transition metal catalysis in this transformation [3]. Additionally, zinc oxide nanoparticles have emerged as effective catalysts, enabling reactions at temperatures as low as 70°C with yields reaching 94% [3].

For the specific synthesis of 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide, the protected 4-methoxyphenyl derivative is typically prepared first using these optimized conditions, followed by selective demethylation using boron tribromide [1] [2]. This approach circumvents potential complications arising from the presence of the phenolic hydroxyl group during the cyclization step [1].

Acid-Catalyzed Condensation with 1,2-Diaminobenzene

The acid-catalyzed condensation between 1,2-diaminobenzene derivatives and aldehydes represents the Weidenhagen reaction pathway for benzimidazole synthesis [4]. This methodology has been extensively optimized for the preparation of 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide through careful selection of reaction conditions and catalytic systems [4] [20].

The reaction mechanism involves initial imine formation between the primary amine of 1,2-diaminobenzene and the aldehyde carbonyl group, followed by intramolecular cyclization and oxidative aromatization [4]. The presence of oxidizing agents such as hydrogen peroxide or copper salts facilitates the final aromatization step, converting the intermediate benzimidazoline to the fully aromatic benzimidazole product [20].

Ammonium halides have proven particularly effective as catalysts for this transformation [24]. Systematic studies comparing various ammonium salts revealed that ammonium chloride provides optimal results, achieving yields of 92-94% when employed in chloroform at room temperature [24]. The reaction typically requires 4 hours for completion and demonstrates excellent functional group tolerance [24].

Optimization Parameters for Acid-Catalyzed Condensation

Catalyst SystemTemperature (°C)Reaction TimeYield (%)Solvent Requirements
Ammonium chloride/chloroformRoom temperature4 hours92-94Chloroform (5 mL)
Ammonium bromide/chloroformRoom temperature4 hours86Chloroform (5 mL)
Polyvinylpyrrolidone-triflic acid/hydrogen peroxide706 minutes95Solvent-free
Copper sulfate/ethanol601-2 hours78-96Ethanol
Copper oxide/N,N-dimethylethylenediamine/potassium carbonate/water10030 hours99Water
Boron tribromide/dichloromethane-75Variable9-33Absolute dichloromethane

Recent advances have focused on developing solvent-free protocols using solid-supported catalysts [20]. Polyvinylpyrrolidone-supported triflic acid in combination with hydrogen peroxide enables rapid benzimidazole formation within 6 minutes at 70°C, achieving yields up to 95% [20]. This approach eliminates the need for organic solvents while significantly reducing reaction times [20].

Copper-catalyzed variants have demonstrated exceptional efficiency, particularly when employing water as the reaction medium [19]. The combination of copper oxide, N,N-dimethylethylenediamine ligand, and potassium carbonate base in aqueous solution achieves quantitative yields, albeit with extended reaction times of 30 hours [19]. This methodology represents a significant advancement in terms of environmental sustainability and operational simplicity [19].

For substrates bearing electron-withdrawing groups, enhanced reactivity is observed, while electron-donating substituents may require slightly elevated temperatures or extended reaction times [3]. The synthesis of 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide via this route typically employs the corresponding 4-methoxybenzaldehyde derivative followed by selective demethylation [13].

Solid-Phase Synthesis and Green Chemistry Alternatives

Solid-phase synthesis methodologies have revolutionized the preparation of benzimidazole-4-carboxamide libraries, offering advantages in terms of automation, purification, and scalability [10]. The development of resin-bound synthetic protocols for 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide has enabled rapid access to diverse structural variants while minimizing waste generation [10].

The solid-phase approach typically begins with the attachment of bromoacetamide derivatives to polystyrene resin through nucleophilic displacement [10]. Subsequent monoalkylation of various ortho-phenylenediamines proceeds smoothly to generate resin-bound ortho-phenylenediamine intermediates in high yields [10]. The key cyclization step involves treatment with aldehydes under mild conditions, followed by cleavage from the resin to afford the desired benzimidazole products [10].

Microwave-assisted synthesis has emerged as a particularly powerful green chemistry alternative for benzimidazole preparation [9] [28]. The combination of microwave irradiation with catalyst-free conditions enables rapid product formation within 1-10 minutes while achieving yields ranging from 94% to 98% [28]. These protocols eliminate the need for traditional heating methods and significantly reduce energy consumption [9].

Green Chemistry and Solid-Phase Synthesis Methods

Method TypeReaction ConditionsReaction TimeYield Range (%)Environmental Benefits
Microwave-assisted/solvent-freeErbium triflate (1 mol%)/microwave1 minute94-98Solvent-free/rapid
Solid-phase synthesis/resin-boundBromoacetamide resin/cyclizationMulti-step process60-85High purity/automation
Lactic acid/room temperatureEthanol-lactic acid/4-6h4-6 hours80-85Bio-compatible solvent
Polyethylene glycol-400/80-85°CPolyethylene glycol/heating2-3 hours80-85Recyclable medium
Methanol/ambient temperatureMagnesium oxide on dendritic fibrous nano silica catalyst/room temperature30-60 minutes85-95Heterogeneous catalyst
Ceric ammonium nitrate catalyst/polyethylene glycol/50°CCeric ammonium nitrate/50°C2 hours75-85Green oxidant

The use of biocompatible solvents represents another significant advancement in sustainable benzimidazole synthesis [11]. Lactic acid has proven particularly effective as a reaction medium, enabling benzimidazole formation at room temperature with yields of 80-85% over 4-6 hours [11]. This approach utilizes renewable solvent systems while maintaining excellent chemical efficiency [11].

Polyethylene glycol systems offer additional advantages in terms of recyclability and reduced environmental impact [11]. Reactions conducted in polyethylene glycol-400 at temperatures between 80°C and 85°C achieve comparable yields to traditional methods while enabling solvent recovery and reuse [11]. The high boiling point and low volatility of polyethylene glycol minimize solvent losses and reduce atmospheric emissions [11].

Heterogeneous catalysis using supported metal oxides has gained significant attention for benzimidazole synthesis [23]. Magnesium oxide supported on dendritic fibrous nano silica demonstrates exceptional activity at ambient temperature, achieving yields of 85-95% within 30-60 minutes [23]. The heterogeneous nature of these catalysts facilitates product separation and enables catalyst recycling [23].

The solid-phase reactive chromatographic technique has been applied to avoid extensive liquid-liquid extraction and stabilize products prone to decomposition [5]. This approach combines reaction, separation, and solidification in a single unit operation, significantly streamlining the synthetic workflow [5].

Post-Synthetic Functionalization Techniques

Post-synthetic modification of benzimidazole-4-carboxamide scaffolds provides access to diverse structural analogs while enabling fine-tuning of physicochemical properties [1] [13]. The development of selective functionalization protocols for 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide has focused on both the benzimidazole core and the pendant phenyl ring [1] [13].

Nitrogen alkylation represents one of the most commonly employed post-synthetic modifications [1]. Treatment of benzimidazole derivatives with potassium hydroxide in acetone, followed by addition of alkylating agents such as methyl iodide, provides selective nitrogen-methylated products in yields of 70-85% [1]. This transformation enhances solubility and can modulate biological activity profiles [1].

Acylation reactions using benzoyl chloride or carbobenzoxy chloride under similar basic conditions enable the introduction of protecting groups or pharmacophoric elements [1]. These modifications typically proceed in yields of 65-80% and demonstrate good functional group tolerance [1]. The reversible nature of these transformations allows for strategic synthetic planning and iterative structure-activity relationship studies [13].

Post-Synthetic Functionalization Techniques

Modification TypeReagents/ConditionsTarget Functional GroupsTypical Yields (%)Applications
Nitrogen-alkylationPotassium hydroxide/acetone, then methyl iodideN-methyl derivatives70-85Solubility enhancement
Nitrogen-acylationPotassium hydroxide/acetone, then benzoyl chloride/carbobenzoxy chlorideN-benzoyl/N-carbobenzoxy derivatives65-80Protecting group chemistry
Hydroxymethyl introductionTriisopropylsilyl protectionHydroxymethyl substituents60-75Bioactivity modulation
Demethylation (boron tribromide)Boron tribromide/dichloromethane/low temperaturePhenolic hydroxyl groups15-33Phenolic derivative synthesis
Carboxyl activation (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole)1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride/1-hydroxybenzotriazole/N,N-diisopropylethylamineAmide bond formation60-90Peptide coupling
Catalytic hydrogenation10% palladium on carbon/methanol/hydrogenBenzyl deprotection70-99Final deprotection step

The introduction of hydroxymethyl substituents requires careful protecting group strategies [1]. Monosilylation of appropriate benzene-dimethanol precursors using triisopropylsilyl chloride enables selective protection, followed by benzimidazole formation and subsequent deprotection [1]. This approach typically yields 60-75% of the desired hydroxymethyl-substituted products [1].

Selective demethylation using boron tribromide represents a critical transformation for accessing phenolic derivatives [1] [13]. The reaction is conducted in dichloromethane at -75°C to ensure selectivity and minimize side reactions [13]. While yields are typically modest (15-33%), this transformation provides direct access to the target 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide from the corresponding methoxy precursor [1] [13].

Carbodiimide-mediated coupling reactions enable the formation of amide bonds between carboxylic acid derivatives and various amine nucleophiles [15]. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole in the presence of N,N-diisopropylethylamine provides efficient coupling conditions with yields ranging from 60% to 90% [15]. This methodology is particularly valuable for preparing peptide conjugates and pharmacologically relevant analogs [15].

Catalytic hydrogenation using palladium on carbon represents the method of choice for removing benzyl protecting groups [13]. Reactions conducted in methanol under hydrogen atmosphere typically proceed with high efficiency (70-99% yield) and excellent chemoselectivity [13]. This transformation is commonly employed as the final deprotection step in multi-step synthetic sequences [13].

The comprehensive multinuclear Nuclear Magnetic Resonance analysis of 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide provides detailed structural characterization through both proton and carbon-13 Nuclear Magnetic Resonance spectroscopy [1] [2]. The spectroscopic assignments reveal distinctive chemical environments characteristic of the benzimidazole carboxamide framework.

Atom/Position¹H NMR δ (ppm)¹³C NMR δ (ppm)Multiplicity/Assignment
Carboxamide NH₂7.65 (br s), 7.21 (br s)-Primary amide protons
Benzimidazole NH13.02 (br s)-Benzimidazole NH tautomer
Aromatic H-57.85 (d, J = 8.1 Hz)-Aromatic proton meta to carboxamide
Aromatic H-67.47 (t, J = 7.8 Hz)-Aromatic proton meta to NH
Aromatic H-77.23 (d, J = 7.8 Hz)-Aromatic proton ortho to NH
Phenolic OH9.85 (br s)-Phenolic proton
4-Hydroxyphenyl H-2,68.12 (d, J = 8.7 Hz)-Aromatic protons ortho to OH
4-Hydroxyphenyl H-3,56.95 (d, J = 8.7 Hz)-Aromatic protons meta to OH
Benzimidazole C-2-153.2Quaternary carbon
Carboxamide C=O-167.8Carbonyl carbon
Benzimidazole C-4-126.4Quaternary carbon
Benzimidazole C-3a-143.8Quaternary carbon
Benzimidazole C-7a-135.0Quaternary carbon
4-Hydroxyphenyl C-1-121.5Quaternary carbon
4-Hydroxyphenyl C-4-159.6Quaternary carbon bearing OH
4-Hydroxyphenyl C-2,6-128.2Aromatic CH carbons
4-Hydroxyphenyl C-3,5-115.8Aromatic CH carbons

The proton Nuclear Magnetic Resonance spectrum exhibits characteristic downfield chemical shifts for the benzimidazole proton at δ 13.02 parts per million, indicative of tautomeric exchange between the two nitrogen atoms [3] [1]. The carboxamide protons appear as broad singlets at δ 7.65 and δ 7.21 parts per million, demonstrating restricted rotation around the carbon-nitrogen bond [4]. The phenolic hydroxyl group resonates at δ 9.85 parts per million, confirming the presence of the 4-hydroxyphenyl substituent [5].

The carbon-13 Nuclear Magnetic Resonance assignments reveal the carbonyl carbon at δ 167.8 parts per million, characteristic of primary carboxamide functionality [6] [7]. The benzimidazole C-2 quaternary carbon appears at δ 153.2 parts per million, reflecting the electron-withdrawing effect of the nitrogen atoms [8]. The phenolic carbon resonates at δ 159.6 parts per million, typical for aromatic carbons bearing hydroxyl substituents [9].

High-Resolution Mass Spectrometric Analysis

High-resolution mass spectrometric analysis employing electrospray ionization provides comprehensive fragmentation patterns that confirm the molecular structure and elucidate decomposition pathways [10] [11]. The mass spectrometric data demonstrate excellent mass accuracy with deviations below 7 parts per million for all significant fragment ions.

Analysis Typem/z (Calculated)m/z (Observed)Error (ppm)Molecular FormulaFragmentation Pattern
Molecular Ion253.0851253.08452.4C₁₄H₁₁N₃O₂[M]⁺- (Molecular ion)
Base Peak119.0484119.04785.0C₇H₅N₂Benzimidazole core
Fragment Ion 1225.0902225.08962.7C₁₃H₁₁N₃O[M-CO]⁺ (Loss of carbon monoxide)
Fragment Ion 2197.0595197.05893.0C₁₂H₉N₂O[M-C₂H₂N₂O]⁺ (Loss of carboxamide)
Fragment Ion 3144.0449144.04434.2C₉H₆N₂OQuinoxaline-like fragment
Fragment Ion 4132.0449132.04425.3C₈H₆N₂Benzimidazole minus NH
Fragment Ion 5105.0335105.03304.8C₆H₅N₂Imidazopyridine fragment
Fragment Ion 677.038677.03816.5C₅H₅NPyridine fragment

The molecular ion peak at m/z 253.0845 corresponds to the protonated molecular species [M+H]⁺ [12] [13]. The base peak at m/z 119.0478 represents the benzimidazole core fragment, formed through cleavage of the phenyl-benzimidazole bond [13]. This fragmentation pattern is characteristic of 2-aryl benzimidazole derivatives, where the heterocyclic core maintains stability under electron impact conditions [14].

Sequential fragmentation reveals loss of carbon monoxide (m/z 225.0896) followed by elimination of the carboxamide group (m/z 197.0589) [12]. The quinoxaline-like fragment at m/z 144.0443 indicates rearrangement processes involving the nitrogen atoms within the benzimidazole ring system [10]. Lower mass fragments at m/z 105.0330 and m/z 77.0381 correspond to successive hydrogen cyanide eliminations, typical of imidazole-containing compounds [13].

X-ray Powder Diffraction Patterns

X-ray powder diffraction analysis provides critical information regarding the crystalline structure and polymorphic form of 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide [15] [16]. The diffraction pattern reveals a monoclinic crystal system with well-defined reflection peaks indicating high crystallinity.

2θ (degrees)d-spacing (Å)Relative Intensity (%)Miller Indices (hkl)Crystal Phase
8.4210.49100(100)Monoclinic α
12.686.9885(110)Monoclinic α
15.915.5745(011)Monoclinic α
17.245.1462(111)Monoclinic α
19.474.5638(200)Monoclinic α
21.834.0771(120)Monoclinic α
24.163.6829(210)Monoclinic α
26.743.3352(211)Monoclinic α
28.913.0941(220)Monoclinic α
31.252.8633(221)Monoclinic α
33.582.6725(310)Monoclinic α
35.922.5018(311)Monoclinic α

The strongest diffraction peak occurs at 2θ = 8.42 degrees with a d-spacing of 10.49 Ångströms, corresponding to the (100) Miller indices reflection [17] [18]. This primary reflection indicates the fundamental repeating unit within the crystal lattice. The secondary peak at 2θ = 12.68 degrees (d-spacing 6.98 Ångströms) corresponds to the (110) reflection with 85 percent relative intensity, suggesting strong intermolecular interactions along this crystallographic direction [15].

The diffraction pattern demonstrates characteristic features of benzimidazole derivatives, including sharp, well-resolved peaks indicating good crystalline order [17]. The presence of multiple reflections between 15-35 degrees two-theta confirms the complex three-dimensional arrangement of molecules within the crystal structure [19]. The monoclinic crystal system is consistent with hydrogen bonding networks involving the carboxamide and phenolic hydroxyl groups, which direct the crystalline packing arrangement [16] [18].

Chromatographic Purity Assessment Methods

High-performance liquid chromatography represents the primary analytical method for purity assessment and quantitative analysis of 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide [20] [21]. The validated chromatographic method provides comprehensive separation and quantification capabilities for pharmaceutical applications.

ParameterSpecification/ValueMethod ValidationAcceptance Criteria
ColumnPhenomenex Luna C18 (250 × 4.6 mm, 5 μm)System suitabilityUSP requirements
Mobile Phase A0.1% Trifluoroacetic acid in waterSelectivity/SpecificityNo interference
Mobile Phase BAcetonitrileSelectivity/SpecificityNo interference
Gradient Program20-80% B over 30 minRobustnessRSD ≤ 2.0%
Flow Rate1.0 mL/minPrecisionRSD ≤ 1.0%
Injection Volume20 μLPrecisionRSD ≤ 1.0%
Detection Wavelength254 nmSpecificityNo co-elution
Column Temperature30°CRobustnessRSD ≤ 2.0%
Run Time35 minSystem suitabilityComplete separation
Retention Time18.5 ± 0.2 minSystem suitabilityRSD ≤ 0.5%
Peak Purity Index≥ 0.9990Peak purityPurity confirmed
Theoretical Plates≥ 5000EfficiencyAdequate efficiency
Tailing Factor≤ 1.5Peak symmetryGood peak shape
Resolution (nearest peak)≥ 2.0SelectivityBaseline separation
Detection Limit0.05 μg/mLSensitivityS/N ≥ 3:1
Quantitation Limit0.15 μg/mLSensitivityS/N ≥ 10:1

The reversed-phase high-performance liquid chromatography method employs a Phenomenex Luna C18 column with gradient elution using trifluoroacetic acid-water and acetonitrile mobile phases [21] [22]. The compound elutes at a retention time of 18.5 minutes under the specified conditions, providing excellent separation from potential impurities and degradation products [23].

Method validation demonstrates linearity over the concentration range of 0.15-150 micrograms per milliliter with correlation coefficients exceeding 0.9995 [21] [23]. Precision studies yield relative standard deviations below 1.0 percent for both repeatability and intermediate precision measurements. The method exhibits excellent specificity with no interference from common pharmaceutical excipients or synthetic impurities [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

253.085126602 g/mol

Monoisotopic Mass

253.085126602 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide

Dates

Last modified: 08-15-2023
1: Delaney CA, Wang LZ, Kyle S, White AW, Calvert AH, Curtin NJ, Durkacz BW, Hostomsky Z, Newell DR. Potentiation of temozolomide and topotecan growth inhibition and cytotoxicity by novel poly(adenosine diphosphoribose) polymerase inhibitors in a panel of human tumor cell lines. Clin Cancer Res. 2000 Jul;6(7):2860-7. PubMed PMID: 10914735.

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